Comprehensive Physicochemical and Pharmacological Profiling of Cumyl-PICA: A Technical Guide for Drug Development and Toxicological Analysis
Comprehensive Physicochemical and Pharmacological Profiling of Cumyl-PICA: A Technical Guide for Drug Development and Toxicological Analysis
Abstract: Cumyl-PICA (SGT-56) is a potent, synthetic cannabinoid receptor agonist (SCRA) characterized by a 1,3-disubstituted indole core and a pendant cumyl head group. Originally emerging in forensic contexts, its high binding affinity and efficacy at the human cannabinoid type-1 (CB1) receptor make it a critical molecule of interest for researchers studying endocannabinoid system pharmacology, off-target toxicity, and metabolic pathways. This whitepaper provides an in-depth, peer-grounded analysis of its physicochemical properties, synthetic methodologies, pharmacodynamics, and validated analytical workflows.
Chemical Architecture & Physicochemical Properties
Cumyl-PICA belongs to the indole-3-carboxamide class of synthetic cannabinoids[1]. The molecular architecture is defined by three distinct pharmacophores:
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The Core: A 1H-indole ring system that serves as the rigid scaffold.
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The Tail: An n-pentyl chain at the 1-position, which provides the necessary lipophilicity to embed into the hydrophobic binding pocket of the CB1 receptor.
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The Head Group: An α,α -dimethylbenzyl (cumyl) moiety attached via a carboxamide linker at the 3-position. This bulky, sterically hindered group is the primary driver of its extreme potency, locking the molecule into an optimal conformation for receptor activation[2].
To facilitate precise analytical targeting, the quantitative physicochemical properties of Cumyl-PICA are summarized below[3]:
Table 1: Physicochemical Data of Cumyl-PICA
| Property | Value |
| IUPAC Name | 1-pentyl-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide |
| Common Names | CUMYL-PICA, SGT-56 |
| Chemical Formula | C23H28N2O |
| Molar Mass | 348.490 g/mol |
| Exact Mass | 348.22016 Da |
| Topological Polar Surface Area (TPSA) | 34 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 1 |
| Physical State (Standard Conditions) | Crystalline Solid |
Pharmacodynamics & Receptor Binding
As a Senior Application Scientist, I emphasize that understanding the receptor kinetics of Cumyl-PICA is paramount for predicting its physiological impact. Cumyl-PICA is not merely a binder; it is a highly efficacious, full agonist at both CB1 and CB2 receptors[4].
When Cumyl-PICA binds to the CB1 receptor, it induces a conformational change that activates the inhibitory G-protein ( Gi/o ). The α -subunit of the Gi/o protein directly inhibits adenylate cyclase, leading to a rapid reduction in intracellular cyclic AMP (cAMP). Concurrently, the βγ -complex activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing cellular hyperpolarization[4].
Table 2: Pharmacological Profile
| Target Receptor | Assay Type | Metric | Value |
| CB1 Receptor | FLIPR (Membrane Potential) | EC50 | 11.98 nM |
| CB1 Receptor | Radioligand Binding | Ki | 59.21 nM |
| CB2 Receptor | FLIPR (Membrane Potential) | EC50 | 16.2 nM |
| CB2 Receptor | Radioligand Binding | Ki | 136.38 nM |
Note: The ~2.3-fold preference for CB1 over CB2 (based on Ki) underscores its potent psychoactive and hypothermic effects in vivo[1].
CB1 Receptor Gi/o signal transduction pathway activated by Cumyl-PICA.
Chemical Synthesis & Structural Validation
To study Cumyl-PICA in a controlled setting, researchers must synthesize highly pure reference standards. The following protocol outlines a high-yield, self-validating synthetic route[2].
Protocol 1: Amide Coupling Synthesis of Cumyl-PICA
Causality & Rationale: We utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) for the amide coupling. The bulky cumylamine is sterically hindered; HOBt forms a reactive ester intermediate that prevents the carboxylic acid from degrading, forcing the coupling reaction forward with high efficiency.
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Alkylation: React 1H-indole-3-carboxylic acid methyl ester with 1-bromopentane in dimethylformamide (DMF) using sodium hydride (NaH) as a base at 0°C to room temperature.
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Validation Check: Monitor via Thin Layer Chromatography (TLC). Complete consumption of the starting material validates successful N-alkylation.
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Saponification: Hydrolyze the resulting ester using lithium hydroxide (LiOH) in a Tetrahydrofuran/Water (THF/H2O) mixture.
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Validation Check: Acidify the aqueous layer to pH 2. The immediate precipitation of 1-pentyl-1H-indole-3-carboxylic acid serves as a visual and gravimetric validation of hydrolysis.
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Amide Coupling: Dissolve the carboxylic acid in dichloromethane (DCM). Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and N,N-diisopropylethylamine (DIPEA). Finally, add 2-phenylpropan-2-amine (cumylamine) and stir for 12 hours.
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Self-Validating QC: Perform High-Resolution Mass Spectrometry (HRMS) on the purified product. The detection of the [M+H]+ ion at m/z 349.2274 confirms the exact mass, validating the structural integrity of the synthesized batch.
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In Vitro Metabolic Profiling
Understanding the pharmacokinetic fate of Cumyl-PICA is critical for identifying biomarkers in toxicology. We utilize cryopreserved human hepatocytes rather than human liver microsomes (HLMs). Why? Hepatocytes contain the complete intracellular machinery—including both Phase I (CYP450) and Phase II (UGT) enzymes and endogenous cofactors—providing a holistic metabolic profile that HLMs cannot achieve[5].
Protocol 2: Hepatocyte Incubation Assay
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Preparation: Thaw cryopreserved human hepatocytes in InVitro Gro HT medium. Centrifuge at 100 × g for 5 minutes and wash twice with Williams E medium supplemented with 2 mM L-glutamine and 20 mM HEPES[5].
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Incubation: Dilute Cumyl-PICA to a 10 μM working solution. Mix 50 μL of the SCRA solution with 50 μL of the hepatocyte suspension in a 96-well plate. Incubate at 37°C with 5% CO2 .
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Quenching: At designated time points (0, 1, 3, 5 hours), quench the reaction by adding 100 μL of ice-cold acetonitrile (ACN) containing a deuterated internal standard (e.g., D5-diazepam).
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Causality: Ice-cold ACN instantly denatures the metabolic enzymes, freezing the metabolic profile at the exact time point, while precipitating proteins to protect downstream LC columns.
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Extraction: Centrifuge the plates at 4°C to pellet the precipitated proteins. Extract the supernatant for analysis.
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Self-Validating QC: The 0-hour time point serves as the negative control. The absence of metabolites at 0 hours validates that all detected downstream metabolites are true products of enzymatic biotransformation, not degradation artifacts.
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Step-by-step workflow for in vitro hepatocyte metabolic profiling.
Analytical Workflows for Detection (LC-QToF-MS)
For the definitive identification and quantification of Cumyl-PICA in biological matrices, Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) is the gold standard[6].
Protocol 3: LC-MS/MS Method Parameters
Causality & Rationale: We utilize a superficially porous (Poroshell) C18 column. This architecture provides the high-resolution separation efficiency of sub-2 μm particles but at a significantly lower backpressure, ensuring robust, high-throughput analysis. Ammonium formate is added to the aqueous mobile phase to buffer the pH and act as a proton donor, drastically enhancing the positive electrospray ionization (ESI+) efficiency of the carboxamide nitrogen.
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Column: Agilent Poroshell 120 EC-C18 (100 mm x 2.1 mm, 2.7 µm)
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Column Temperature: 50 °C
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Mobile Phase A: 5 mM Ammonium formate and 0.1% Formic Acid in H2O
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Flow Rate: 0.5 mL/min
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Gradient Profile: 95% A initially; ramp to 30% B from 0.5 to 1.5 min; ramp to 70% B from 1.5 to 4.5 min[6].
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Ion Source: Dual Jet Stream Electrospray Ionization (Positive Polarity)
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Self-Validating QC: Inject a solvent blank before and after the sample sequence to validate the absence of column carryover. The internal standard peak area variance must remain <15% across all injections to self-validate the consistency of the ionization efficiency.
Conclusion
Cumyl-PICA represents a highly potent node in the ever-expanding network of synthetic cannabinoid receptor agonists. Its rigid indole core combined with the sterically bulky cumyl head group yields exceptional binding affinity at the CB1 receptor. By adhering to the rigorously validated synthetic, metabolic, and analytical protocols detailed in this guide, researchers can ensure high-fidelity data generation, driving forward our understanding of SCRA pharmacotoxicology and advancing forensic detection capabilities.
References
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Longworth M, Banister SD, Boyd R, Kevin RC, Connor M, McGregor IS, Kassiou M. "Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues." ACS Chemical Neuroscience, 2017. URL:[Link]
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United Nations Office on Drugs and Crime (UNODC). "Substance Details: 1-pentyl-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide." Early Warning Advisory on NPS. URL:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 86273678, Cumyl-PICA." PubChem Database. URL:[Link]
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Ametovski A, Macdonald C, Manning JJ, Haneef SA, Santiago M, Martin L, et al. "Exploring Stereochemical and Conformational Requirements at Cannabinoid Receptors for Synthetic Cannabinoids Related to SDB-006, 5F-SDB-006, CUMYL-PICA, and 5F-CUMYL-PICA." ACS Chemical Neuroscience, 2020. URL:[Link]
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DEA Diversion Control Division. "Newly Identified Synthetic Cannabinoid ADB-P7AICA." US Department of Justice, 2021. URL:[Link]
